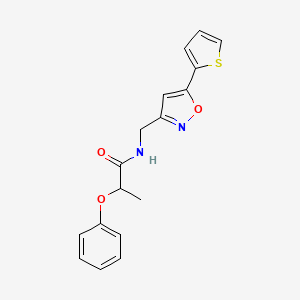
2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoxazole derivatives, such as 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide, is an area of active research due to their wide range of biological activities . The development of new synthetic strategies and the design of new isoxazole derivatives are based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The molecular structure of 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide consists of a phenyl group (a benzene ring), an isoxazole ring (a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions), and a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom).Chemical Reactions Analysis
Isoxazole derivatives have been the subject of extensive study due to their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants . The substitution of various groups on the isoxazole ring imparts different activity .科学的研究の応用
Antimicrobial and Antifungal Applications
- A study highlighted the synthesis and characterization of novel propanamide derivatives, demonstrating significant antibacterial and antifungal activities. These compounds, including variations of propanamide derivatives, showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Helal et al., 2013).
- Another research developed new thiazole derivatives, including propanamide-related compounds. These derivatives were evaluated for their antimicrobial activity, showing notable effectiveness against certain bacteria and fungi species. The study suggests these compounds as potential therapeutic agents for treating infections (Dawbaa et al., 2021).
Anticancer Potential
- Research focusing on the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives, including variations similar to the compound , demonstrated notable antimicrobial activity and suggested potential antifungal activity against certain fungi species. The compounds' effectiveness indicates possible therapeutic applications, including cancer treatment options (Evren et al., 2020).
Gastroprotective and Muscle Relaxant Properties
- A study synthesized and evaluated the gastric acid antisecretory activity of specific butanamide derivatives, revealing that some compounds exhibited significant antisecretory activity. This discovery suggests potential applications in treating conditions like ulcers and acid reflux (Ueda et al., 1991).
- Another research synthesized N-substituted 3-amino-propanamide derivatives and evaluated their muscle relaxant and anticonvulsant activities. The study found certain compounds with high potency, indicating potential use as muscle relaxants in medical treatments (Tatee et al., 1986).
将来の方向性
The future directions for research on 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide and similar compounds likely involve the development of new synthetic strategies and the design of new isoxazole derivatives, based on the most recent knowledge emerging from the latest research . These compounds have a wide range of biological activities, suggesting potential for the development of new therapeutics .
特性
IUPAC Name |
2-phenoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12(21-14-6-3-2-4-7-14)17(20)18-11-13-10-15(22-19-13)16-8-5-9-23-16/h2-10,12H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQDGLHUILJYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NOC(=C1)C2=CC=CS2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

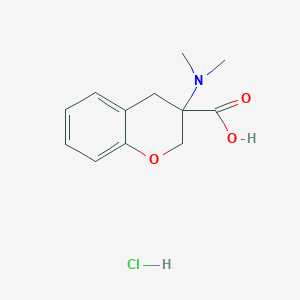
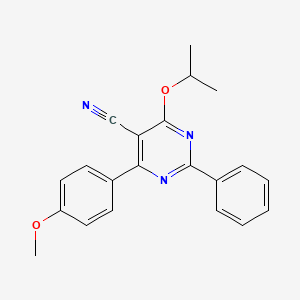
![3-Methyl-2-[2-(propan-2-yl)phenoxy]butanoic acid](/img/structure/B2640855.png)
![3-(3,4-Dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2640856.png)
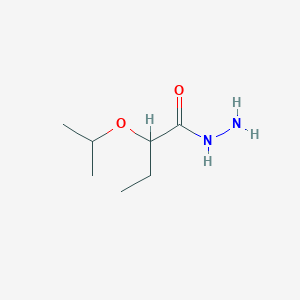
![4-(2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2640859.png)


![1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2640862.png)
![4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2640865.png)
![5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2640867.png)
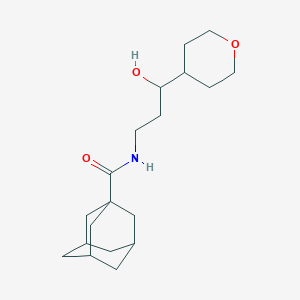
![ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2640871.png)
![tert-Butyl (2S)-4,4-difluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2640874.png)